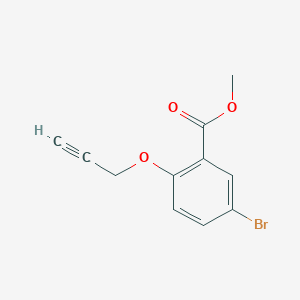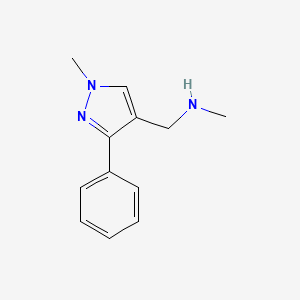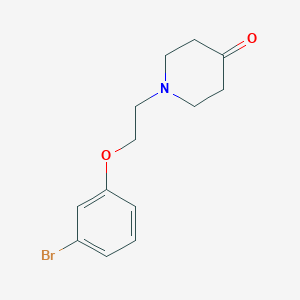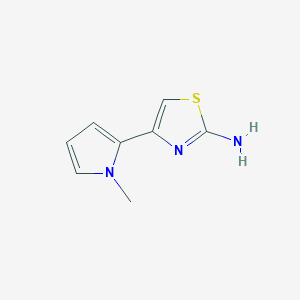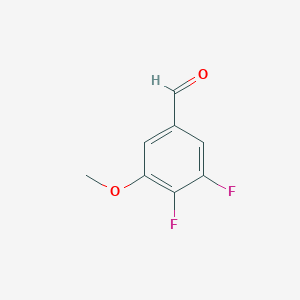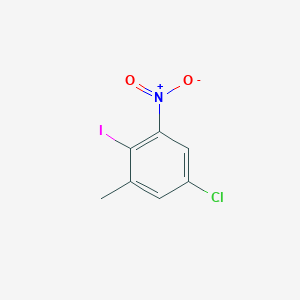
2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives is a significant area of research in organic chemistry . A variety of methods have been developed for the synthesis of pyrazole derivatives, including [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular formula of “2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride” is C8H14ClN3O . The average mass is 240.130 Da and the monoisotopic mass is 239.059219 Da .Physical And Chemical Properties Analysis
“2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride” is a white, crystalline solid that is highly soluble in water and other organic solvents. The molecular weight is 203.67 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Androgen Receptor Antagonism in Prostate Cancer Therapy
The activation of androgen receptor (AR) signaling is common in prostate cancer (PCa) cells. In PCa therapy, blocking this signaling pathway using AR antagonists is crucial. Researchers have designed and synthesized a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as potential AR antagonists . Compound 6f was identified as a potent AR antagonist, and some derivatives showed higher anti-proliferative activity against LNCaP cells than the standard drug Bicalutamide. These compounds hold promise for managing PCa progression.
Antileishmanial Activity
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial activity. Some hydrazine-coupled pyrazoles, including derivatives of our compound, were successfully synthesized and evaluated. These compounds could serve as potential agents against leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is the androgen receptor (AR). The androgen receptor is often activated in prostate cancer cells, and blocking this signaling by AR antagonists is a crucial strategy in prostate cancer therapy .
Mode of Action
2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride acts as an antagonist to the androgen receptor. It binds to the receptor and prevents its activation, thereby inhibiting the signaling pathway .
Biochemical Pathways
The compound affects the androgen receptor signaling pathway. When the androgen receptor is blocked, it can lead to a decrease in the proliferation of prostate cancer cells. This is because the androgen receptor signaling pathway is critical for the development of prostate cancer .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could impact the bioavailability of the compound, as rapid metabolism could lead to lower levels of the drug in the body.
Result of Action
The result of the action of 2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a decrease in the proliferation of prostate cancer cells. Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .
Propiedades
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-4-7(11-10-6)8-5-9-2-3-12-8;;/h4,8-9H,2-3,5H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFOIUAHGKKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



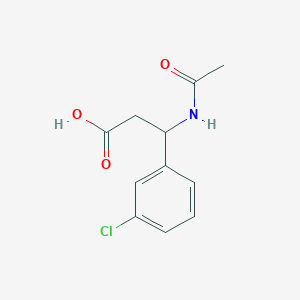

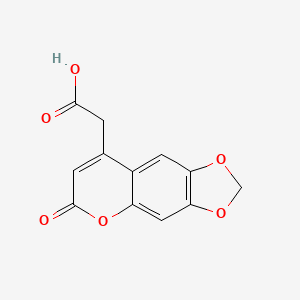
![[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1461782.png)
